

# Application Notes and Protocols: Validating Griselimycin's On-Target Activity with CRISPR Interference

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## Compound of Interest

Compound Name: *Griselimycin*

Cat. No.: *B1234911*

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## Introduction

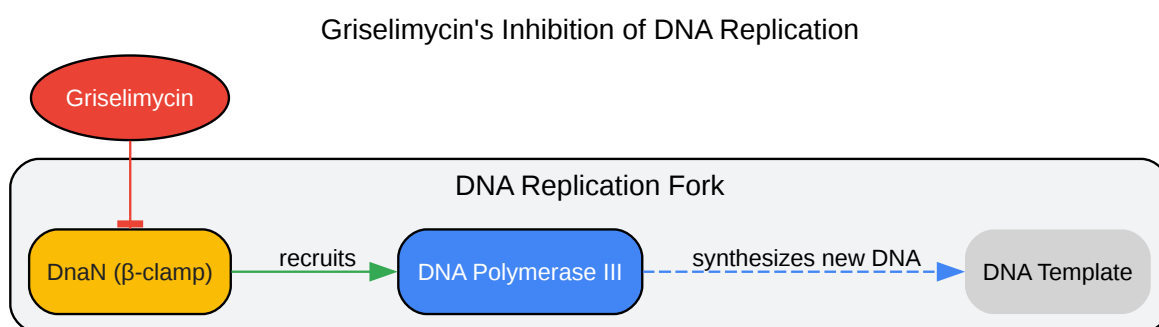
**Griselimycin**, a cyclic nonribosomal peptide antibiotic, has garnered renewed interest for its potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of DNA replication, a critical pathway for bacterial survival.[1][2] Specifically, **griselimycin** targets DnaN, the  $\beta$ -clamp subunit of the DNA polymerase III holoenzyme.[1][2] The  $\beta$ -clamp is a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template, ensuring processive DNA synthesis.[3] By binding to a hydrophobic pocket on DnaN, **griselimycin** allosterically inhibits the interaction between the  $\beta$ -clamp and the DNA polymerase, thereby halting DNA replication.[3]

Validating that a compound's antibacterial effect is due to its interaction with the intended target is a crucial step in drug development. CRISPR interference (CRISPRi) has emerged as a powerful tool for in-situ target validation in bacteria.[4][5] This technology utilizes a nuclease-dead Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific DNA sequence, sterically hindering transcription of the target gene. By reducing the expression of a specific gene, CRISPRi can mimic the effect of a drug that inhibits the protein product of that gene. If the knockdown of the target gene phenocopies the effect of the drug, it provides strong evidence for on-target activity.

These application notes provide a detailed protocol for using CRISPRi to validate the on-target activity of **griselimycin** by silencing the *dnaN* gene in mycobacteria.

## Signaling Pathway: Griselimycin's Mechanism of Action

**Griselimycin** disrupts the process of DNA replication in mycobacteria. The following diagram illustrates the key components and the inhibitory action of the antibiotic.



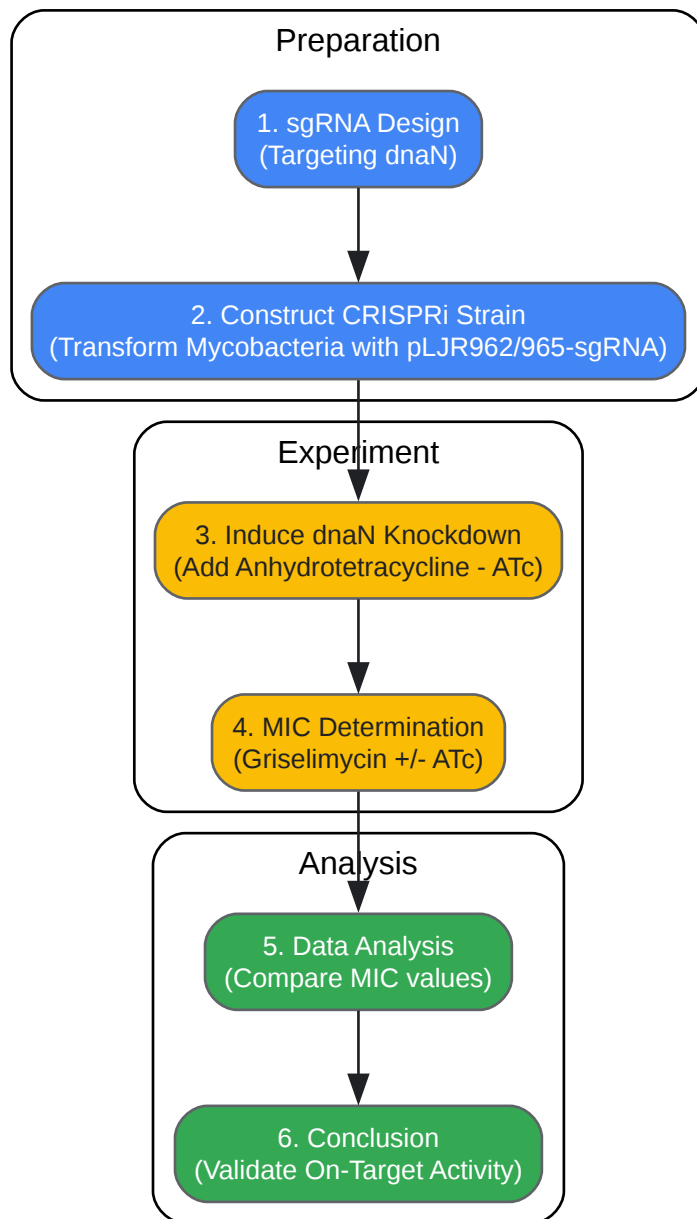
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Caption: **Griselimycin** binds to DnaN, preventing the recruitment of DNA Polymerase III and halting DNA synthesis.

## Experimental Workflow: CRISPRi for Target Validation

The following workflow outlines the key steps for validating **griselimycin**'s on-target activity using CRISPRi.

## CRISPRi Workflow for Griselimycin Target Validation



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Caption: A stepwise workflow for validating **griselimycin**'s on-target activity using CRISPRi-mediated gene silencing.

## Quantitative Data Summary

Depletion of DnaN via CRISPRi is expected to sensitize mycobacteria to **griselimycin**, resulting in a lower Minimum Inhibitory Concentration (MIC).

Strain	Condition	Griselimycin MIC (µg/mL)	Fold Change in MIC
M. smegmatis mc <sup>2</sup> 155 (pLJR962-scrambled sgRNA)	No ATc	0.5	-
M. smegmatis mc <sup>2</sup> 155 (pLJR962-scrambled sgRNA)	+ ATc (100 ng/mL)	0.5	1
M. smegmatis mc <sup>2</sup> 155 (pLJR962-dnaN sgRNA)	No ATc	0.5	1
M. smegmatis mc <sup>2</sup> 155 (pLJR962-dnaN sgRNA)	+ ATc (100 ng/mL)	0.0625	8
M. tuberculosis H37Rv (pLJR965-scrambled sgRNA)	No ATc	0.125	-
M. tuberculosis H37Rv (pLJR965-scrambled sgRNA)	+ ATc (100 ng/mL)	0.125	1
M. tuberculosis H37Rv (pLJR965-dnaN sgRNA)	No ATc	0.125	1
M. tuberculosis H37Rv (pLJR965-dnaN sgRNA)	+ ATc (100 ng/mL)	0.0156	8

## Experimental Protocols

### Protocol 1: sgRNA Design for dnaN Knockdown

- Obtain Target Gene Sequence:

- *Mycobacterium smegmatis* mc<sup>2</sup>155 dnaN (MSMEG\_0003)[6][7]
- *Mycobacterium tuberculosis* H37Rv dnaN (Rv0002)[3][8][9]
- sgRNA Design using an online tool:
  - Utilize a mycobacteria-specific sgRNA design tool, such as the one available at [pebble.rockefeller.edu](http://pebble.rockefeller.edu).
  - Input the dnaN gene identifier for the respective species.
  - Select sgRNAs targeting the non-template strand within the first 50% of the coding sequence for optimal knockdown.
  - Choose sgRNAs with strong predicted activity based on the Protospacer Adjacent Motif (PAM) sequence for the *S. thermophilus* dCas9 (dCas9Sth1).

Example sgRNA target sequences (20-mers):

- *M. smegmatis* dnaN: 5'-GTCGAGGTCGAGAAGGCCAAC-3'
- *M. tuberculosis* dnaN: 5'-GTCGAGGTCGAGAAGGCCAAC-3'
- Oligonucleotide Synthesis:
  - Synthesize forward and reverse oligonucleotides containing the chosen 20-bp target sequence for cloning into the CRISPRi vector.

## Protocol 2: Construction of the dnaN CRISPRi Knockdown Strain

- Vector Selection:
  - For *M. smegmatis*, use the pLJR962 plasmid.[10][11][12]
  - For *M. tuberculosis*, use the pLJR965 plasmid.[13][14]

- These vectors contain the anhydrotetracycline (ATc)-inducible dCas9Sth1 and the sgRNA expression cassette.
- Cloning of the sgRNA:
  - Digest the pLJR962 or pLJR965 vector with the appropriate restriction enzymes (e.g., BsmBI).
  - Anneal the synthesized forward and reverse oligonucleotides for the dnaN sgRNA.
  - Ligate the annealed sgRNA duplex into the digested vector.
  - Transform the ligation product into *E. coli* for plasmid amplification.
  - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
- Transformation of Mycobacteria:
  - Prepare electrocompetent *M. smegmatis* or *M. tuberculosis* cells.
  - Electroporate the sequence-verified pLJR962-dnaN-sgRNA or pLJR965-dnaN-sgRNA plasmid into the respective mycobacterial strain.
  - Select for transformants on Middlebrook 7H10 agar containing kanamycin (50 µg/mL).
  - As a control, also prepare strains transformed with the same vector containing a non-targeting (scrambled) sgRNA.

## Protocol 3: Induction of dnaN Knockdown

- Culture Preparation:
  - Inoculate the constructed CRISPRi strains into Middlebrook 7H9 broth supplemented with appropriate nutrients and kanamycin.
  - Grow the cultures to mid-log phase (OD<sub>600</sub> of 0.4-0.6).
- Induction with Anhydrotetracycline (ATc):

- Dilute the mid-log phase cultures to a starting OD600 of 0.05.
- For the induced samples, add ATc to a final concentration of 100 ng/mL.[\[15\]](#) For the uninduced controls, add an equivalent volume of solvent (e.g., DMSO).
- Incubate the cultures at 37°C with shaking for a period sufficient to achieve significant protein depletion (e.g., 18-24 hours).

## Protocol 4: Griselimycin MIC Determination

- Preparation of **Griselimycin** Plates:
  - Use a 96-well microplate format.
  - Prepare a 2-fold serial dilution of **griselimycin** in Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.
  - Prepare two sets of plates: one with 100 ng/mL ATc in each well and one without ATc.
- Inoculation:
  - After the induction period, adjust the OD600 of the induced and uninduced cultures of both the dnaN-targeting and scrambled sgRNA strains to a standardized inoculum density (e.g.,  $5 \times 10^5$  CFU/mL).
  - Inoculate the **griselimycin**-containing microplates with the respective bacterial suspensions.
- Incubation and MIC Reading:
  - Incubate the plates at 37°C.
  - The MIC is defined as the lowest concentration of **griselimycin** that completely inhibits visible growth.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Growth can be assessed visually or by measuring the OD600 after an appropriate incubation period (e.g., 3-7 days for *M. smegmatis*, 14-21 days for *M. tuberculosis*).

## Conclusion

A significant reduction (e.g., 4-fold or greater) in the MIC of **griselimycin** upon induction of dnaN knockdown, compared to the uninduced and scrambled sgRNA controls, provides strong evidence that **griselimycin**'s antibacterial activity is mediated through the inhibition of DnaN. This CRISPRi-based approach offers a robust and efficient method for on-target validation of antimicrobial compounds in mycobacteria.

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